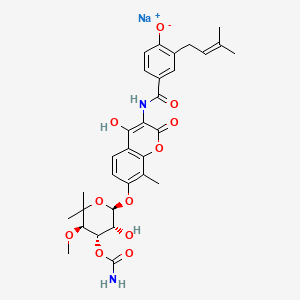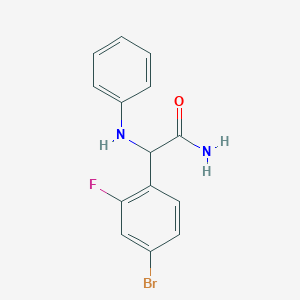![molecular formula C12H12BrNO3 B7559117 N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide](/img/structure/B7559117.png)
N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide, also known as BFMC, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair.
Wirkmechanismus
N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide inhibits PARP by binding to its catalytic domain, which prevents PARP from repairing damaged DNA. This leads to the accumulation of DNA damage, which ultimately leads to cell death. N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. Its inhibition of PARP leads to the accumulation of DNA damage, which ultimately leads to cell death. N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide has also been shown to induce apoptosis in cancer cells. Additionally, N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide has been shown to inhibit the growth of cancer cells and to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide has several advantages for lab experiments. It is a potent PARP inhibitor, and its use in combination with chemotherapy and radiation therapy has shown promising results in preclinical studies. Additionally, N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide has been shown to inhibit the growth of cancer cells and to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. However, there are also some limitations to the use of N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide in lab experiments. Its potency as a PARP inhibitor may lead to off-target effects, and its use may also lead to the development of drug resistance.
Zukünftige Richtungen
There are several future directions for the use of N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide in scientific research. One potential direction is the development of more potent and selective PARP inhibitors. Another potential direction is the use of N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide in combination with other targeted therapies, such as immunotherapy or targeted kinase inhibitors. Additionally, the use of N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide in combination with other DNA-damaging agents, such as topoisomerase inhibitors or alkylating agents, may also be explored. Finally, the development of biomarkers to predict the response to N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide and other PARP inhibitors may also be an important future direction.
Synthesemethoden
N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide can be synthesized using a simple two-step process. The first step involves the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride. The second step involves the reaction of furan-2-carbonyl chloride with N,N-dimethylformamide and 5-bromomethylfuran-2-carboxamide to form N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide has been extensively used in scientific research as a PARP inhibitor. PARP is an enzyme that plays a critical role in DNA repair, and its inhibition has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide has been shown to be a potent PARP inhibitor, and its use in combination with chemotherapy and radiation therapy has shown promising results in preclinical studies.
Eigenschaften
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-8-3-5-10(16-8)12(15)14(2)7-9-4-6-11(13)17-9/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLXUXWQBPZFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N(C)CC2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7559039.png)
![[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7559059.png)
![ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7559060.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559062.png)
![N-[(2-phenoxypyridin-4-yl)methyl]propanamide](/img/structure/B7559071.png)
![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7559073.png)
![methyl 4-[2-[[2-(oxolan-2-yl)acetyl]amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylate](/img/structure/B7559077.png)
![2-methyl-5-[2-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinolin-3-yl]-1,3,4-oxadiazole](/img/structure/B7559083.png)
![N,5-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559090.png)
![3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide](/img/structure/B7559099.png)

![N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B7559124.png)

![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-(1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxalin-5-yl)ethanone](/img/structure/B7559143.png)